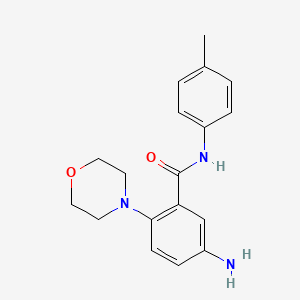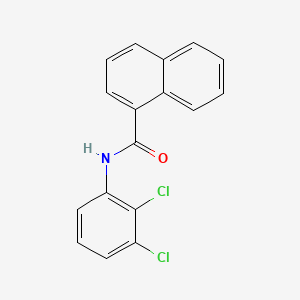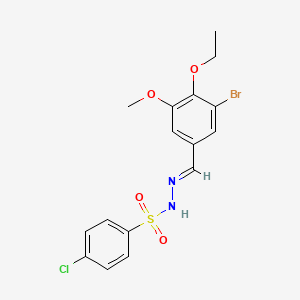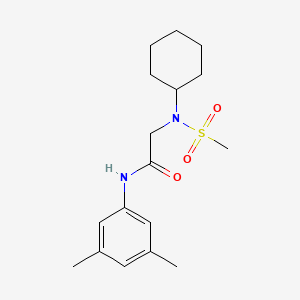![molecular formula C12H12N2O4S B5794861 N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)
N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide, commonly known as AMF-26, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furamide, and its unique properties make it an attractive option for a variety of research purposes. In
Wirkmechanismus
AMF-26 works by binding to the active site of CAIX, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a buildup of carbon dioxide in the tumor cells, which can lead to decreased tumor growth and increased sensitivity to chemotherapy. In glaucoma, AMF-26 works by reducing the production of aqueous humor, which can lead to decreased intraocular pressure.
Biochemical and Physiological Effects:
AMF-26 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CAIX, it has also been shown to inhibit the activity of other carbonic anhydrase isoforms. This can lead to a variety of effects, including decreased pH regulation and increased sensitivity to oxidative stress. In animal studies, AMF-26 has been shown to be well-tolerated and has not been associated with any significant toxicities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMF-26 in lab experiments is its high selectivity for CAIX. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer therapies. However, one limitation of using AMF-26 is its relatively low potency compared to other CAIX inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving AMF-26. One area of interest is the development of more potent CAIX inhibitors based on the structure of AMF-26. Another area of research is the exploration of the role of CAIX in other diseases, such as renal cell carcinoma and hypoxic-ischemic encephalopathy. Finally, there is potential for AMF-26 to be used as a diagnostic tool for imaging CAIX expression in tumors using positron emission tomography (PET) imaging.
Synthesemethoden
AMF-26 can be synthesized through a multi-step process involving the reaction of furfural with 4-aminobenzenesulfonamide. The resulting intermediate is then reacted with methyl iodide to yield the final product. This method has been optimized to produce high yields of pure AMF-26, making it a reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
AMF-26 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells, and inhibiting its activity can lead to decreased tumor growth and increased sensitivity to chemotherapy. AMF-26 has also been studied for its potential applications in the treatment of glaucoma, as it has been shown to lower intraocular pressure in animal models.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-2-7-11(18-8)12(15)14-9-3-5-10(6-4-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHDHHYEDKVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)




![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


